3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a chemical with the CAS Number: 2094616-91-6 . It has a molecular weight of 254.12 . The IUPAC name for this compound is 3-((methylamino)methyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N5O.2ClH/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6;;/h8H,2-4H2,1H3,(H,9,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
Researchers have synthesized various derivatives of triazolo[4,3-a]pyrazines to evaluate their antibacterial and antifungal activities. These compounds exhibit potential against a range of microorganisms, including Gram-negative and Gram-positive bacteria as well as yeast-like fungi, indicating their potential as leads for developing new antimicrobial agents (Hassan, 2013).
Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems incorporating the triazolo[4,3-a]pyrazine scaffold has been reported. These efforts have resulted in compounds with unique structural features, contributing to the chemical diversity in drug discovery and development processes (Labanauskas et al., 2004).
Enhancement of Pharmaceutical Agents
A study outlined an effective scheme for synthesizing 3,7-disubstituted triazolo[4,3-a]pyrazin-8(7H)-ones, highlighting their potential as pharmacological agents with activities such as cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective (Kulikovska et al., 2014).
Antitumor and Antimicrobial Activities
The use of enaminones as building blocks for synthesizing substituted pyrazoles, which include triazolo[4,3-a]pyrazine derivatives, has been explored for their antitumor and antimicrobial activities. This research demonstrates the utility of these compounds in medicinal chemistry for the development of new therapeutics (Riyadh, 2011).
Safety and Hazards
Properties
IUPAC Name |
3-(methylaminomethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6;;/h8H,2-4H2,1H3,(H,9,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSDXHQNVQZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1CCNC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.